molecular formula C15H25NO4 B14391003 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one CAS No. 89332-61-6

3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one

Cat. No.: B14391003
CAS No.: 89332-61-6
M. Wt: 283.36 g/mol
InChI Key: CDVPCRKJNAZQJW-UHFFFAOYSA-N
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Description

3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a hydroxyl group on the dodecanoyl chain and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 12-hydroxydodecanoic acid with an appropriate oxazolone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridinium p-toluenesulfonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxazolone ring can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 12-ketododecanoic acid or 12-carboxydodecanoic acid.

    Reduction: Formation of 3-(12-aminododecanoyl)-1,3-oxazol-2(3H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxazolone ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an oxazolone ring, which confer distinct chemical and biological properties

Properties

CAS No.

89332-61-6

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

3-(12-hydroxydodecanoyl)-1,3-oxazol-2-one

InChI

InChI=1S/C15H25NO4/c17-12-9-7-5-3-1-2-4-6-8-10-14(18)16-11-13-20-15(16)19/h11,13,17H,1-10,12H2

InChI Key

CDVPCRKJNAZQJW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)N1C(=O)CCCCCCCCCCCO

Origin of Product

United States

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